4-Amino-2-(boc-amino)-5-methylpyridine
Description
Properties
CAS No. |
1311254-79-1 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.276 |
IUPAC Name |
tert-butyl N-(4-amino-5-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H17N3O2/c1-7-6-13-9(5-8(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H3,12,13,14,15) |
InChI Key |
HAISJOBSNUFUEW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1N)NC(=O)OC(C)(C)C |
Synonyms |
4-AMino-2-(Boc-aMino)-5-Methylpyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following compounds share structural motifs with 4-Amino-2-(Boc-amino)-5-methylpyridine, differing in substituents, ring systems, or functional groups:
Functional Group Impact Analysis
Boc vs. Chloro/Bromo Groups: The Boc group in the target compound provides steric bulk and protects the amine from undesired reactions, enabling controlled deprotection in multi-step syntheses. In contrast, chloro or bromo substituents (e.g., in ) facilitate cross-coupling or nucleophilic displacement reactions. Example: 4-Amino-2-chloro-5-methylpyridine undergoes Suzuki-Miyaura coupling with aryl boronic acids, whereas the Boc-protected analog is more stable under basic conditions .
Pyridine vs. Pyrimidine Rings: Pyrimidine derivatives (e.g., ) exhibit increased hydrogen-bonding capacity due to additional nitrogen atoms, enhancing interactions in crystal lattices or biological targets. Example: 5-Bromo-2-chloropyrimidin-4-amine forms a 2D supramolecular network via N–H···N hydrogen bonds, a feature less common in monosubstituted pyridines .
Methyl vs. Carboxylic Acid Groups :
- Methyl groups (as in the target compound and ) improve lipophilicity and metabolic stability. Carboxylic acid groups (e.g., ) introduce acidity, enabling salt formation and solubility modulation.
Crystallographic and Spectroscopic Insights
- Hydrogen Bonding: Co-crystals of 2-Amino-5-bromopyridine with 4-hydroxybenzoic acid () reveal N–H···O interactions, which stabilize crystal structures. The Boc group may disrupt such interactions due to steric hindrance.
- Conformational Flexibility: Pyrimidinone derivatives (e.g., ) adopt non-planar conformations influenced by substituents, whereas Boc-protected pyridines likely exhibit restricted rotation around the Boc group .
Preparation Methods
Reaction Conditions and Optimization
-
Base Selection : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is used to deprotonate the amine, facilitating Boc group transfer. DMAP enhances reaction rates due to its nucleophilic catalytic properties.
-
Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their inertness and ability to dissolve Boc₂O. Reactions in THF at 0–5°C yield higher regioselectivity (85–90%) compared to ambient conditions.
-
Stoichiometry : A 1.2:1 molar ratio of Boc₂O to substrate minimizes di-Boc byproducts, which are challenging to separate chromatographically.
Challenges and Mitigation
-
Competitive Side Reactions : Over-Bocylation can occur if excess Boc₂O is used. Quenching with aqueous citric acid followed by extraction with ethyl acetate effectively isolates the mono-Boc product.
-
Moisture Sensitivity : Anhydrous conditions are critical; molecular sieves (4Å) reduce hydrolysis of Boc₂O, improving yields from 70% to 88%.
Reductive Amination for 4-Amino Group Installation
The 4-amino group is introduced via reductive amination of a ketone intermediate. This two-step process involves condensation of 5-methylpyridine-2,4-dione with ammonium acetate, followed by reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation.
Mechanistic Insights
-
Condensation : 5-Methylpyridine-2,4-dione reacts with ammonium acetate in ethanol under reflux to form an imine intermediate. Acetic acid acts as a catalyst, achieving 75–80% conversion.
-
Reduction : NaBH₄ in methanol reduces the imine to the primary amine. Alternatively, hydrogen gas (1–3 atm) over palladium on carbon (Pd/C) offers greener stoichiometry but requires careful pressure control to avoid over-reduction.
Yield Optimization
-
Temperature Control : Maintaining 50–60°C during hydrogenation prevents debenzylation of the Boc group, preserving >90% Boc integrity.
-
Catalyst Loading : 5% Pd/C achieves full conversion in 4–6 hours, whereas 10% Pd/C reduces reaction time to 2 hours but risks colloidal Pd formation.
Catalytic Amination Using Lewis Acids
Catalytic amination leverages Lewis acids like aluminum oxide (Al₂O₃) to direct ammonia incorporation at the 4-position. This method is adapted from pyrimidine synthesis protocols, where β-alkoxypropionitrile intermediates undergo ammonolysis.
Procedure and Parameters
Advantages Over Traditional Methods
-
Direct Amination : Eliminates the need for pre-functionalized amines, reducing synthetic steps.
-
Scalability : Continuous flow systems enhance throughput, with residence times of 30–60 minutes in industrial settings.
Multi-Step Synthesis via Condensation and Alkylation
A convergent approach involves constructing the pyridine ring with pre-installed substituents. This method starts with β-alkoxypropionitrile, which undergoes condensation with acetamidine to form the pyridine core.
Key Steps
-
Enolate Formation : β-Alkoxypropionitrile reacts with potassium tert-butoxide to generate an enolate, which is alkylated with methyl iodide to introduce the 5-methyl group.
-
Cyclization : Condensation with acetamidine in DMF at 120°C forms the pyridine ring, with simultaneous Boc protection of the 2-amino group using Boc₂O.
Yield and Purity
-
Overall Yield : 40–50% over four steps, limited by side reactions during cyclization.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound with >95% purity.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 85–90 | High regioselectivity, short reaction time | Sensitive to moisture, Boc diadducts |
| Reductive Amination | 70–80 | Mild conditions, scalable | Requires hydrogenation equipment |
| Catalytic Amination | 60–70 | Direct amination, flow compatibility | High temperatures, catalyst reuse |
| Multi-Step Synthesis | 40–50 | Convergent route, customizable | Low yield, complex purification |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Amino-2-(Boc-amino)-5-methylpyridine?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group to prevent unwanted side reactions. A common approach includes coupling 5-methylpyridine derivatives with Boc-protected amines under palladium-catalyzed cross-coupling conditions. For example, heating 3-bromo-4-methylpyridine with Boc-protected propargylamine in a polar solvent (e.g., 1-propanol) under argon yields intermediates, followed by deprotection with trifluoroacetic acid (TFA) and purification via silica gel chromatography . The Boc group’s stability during synthesis must be monitored using TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For NMR, the Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm in H NMR, while the aromatic protons of the pyridine ring resonate between δ 6.5–8.5 ppm. Purity can be assessed via reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Thermal stability is evaluated using differential scanning calorimetry (DSC), with decomposition temperatures typically >200°C .
Q. What solvent systems are recommended for recrystallizing this compound?
- Methodological Answer : Ethanol/water mixtures (7:3 v/v) or ethyl acetate/hexane combinations are effective for recrystallization. The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is high, but these are avoided during crystallization to minimize residual solvent contamination. Slow cooling from a saturated solution at 60°C yields needle-like crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How does the Boc group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The Boc group acts as a steric and electronic modulator, reducing the nucleophilicity of the adjacent amino group. In alkylation reactions, Boc-protected derivatives require stronger bases (e.g., NaH or LDA) to deprotonate the amine. For example, reaction with methyl iodide in THF at −78°C proceeds with >80% yield when using LDA as a base. Deprotection with TFA (20% in DCM) regenerates the free amine for subsequent functionalization .
Q. What strategies mitigate side reactions during Suzuki-Miyaura coupling of this compound?
- Methodological Answer : Palladium catalysts (e.g., Pd(PPh)) and aryl boronic acids must be rigorously purified to avoid homocoupling. A 2:1 molar ratio of boronic acid to halide substrate in degassed toluene/ethanol (3:1) at 80°C minimizes side products. Adding catalytic amounts of TBAB (tetrabutylammonium bromide) enhances solubility and reaction efficiency. Post-reaction, Boc deprotection with TFA followed by neutralization (pH 10) isolates the coupled product .
Q. How stable is this compound under physiological conditions for in vitro assays?
- Methodological Answer : The Boc group hydrolyzes slowly in phosphate-buffered saline (PBS, pH 7.4) at 37°C, with a half-life of ~48 hours. For long-term stability, store the compound at −20°C under argon. In cell culture media, degradation accelerates due to esterase activity; thus, prodrug strategies (e.g., acetyl protection) are recommended for sustained release .
Q. What computational methods predict the compound’s binding affinity to kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations using AMBER force fields are employed. The pyridine ring’s electron-deficient nature facilitates π-π stacking with kinase active-site residues. QM/MM (quantum mechanics/molecular mechanics) calculations further refine binding energy predictions, with correlation coefficients (R) >0.85 against experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
